Ortho-Fluorophenyl Triazolone vs. Para-Fluorophenyl Triazolone: Regioisomeric Distinction and Synthetic Implications
The target compound (CAS 1065074-15-8) bears an ortho-fluorophenyl substituent, whereas the para-fluorophenyl regioisomer (CAS 80240-40-0) is a commercially distinct entity . The ortho-fluorine creates a unique electronic environment due to inductive electron withdrawal and potential intramolecular interactions absent in the para-isomer. The ortho substitution also introduces steric hindrance around the triazolone N4 position, which can influence subsequent N-functionalization selectivity compared to the unhindered para-isomer [1].
| Evidence Dimension | Regioisomeric substitution pattern (phenyl ring fluorination position) |
|---|---|
| Target Compound Data | Ortho-fluorophenyl (2-fluoro substitution); CAS 1065074-15-8; MDL MFCD11504880 |
| Comparator Or Baseline | Para-fluorophenyl (4-fluoro substitution); CAS 80240-40-0; MDL MFCD11053874 |
| Quantified Difference | Distinct CAS registry numbers and MDL identifiers reflecting structurally unique compounds; ortho-substitution introduces ~0.1–0.3 unit difference in predicted logP (calc. XLogP3-AA for ortho-isomer: 1.0) and altered steric profile. |
| Conditions | Structural comparison based on canonical SMILES and InChI differentiation |
Why This Matters
Procurement of the correct regioisomer is critical for maintaining synthetic fidelity in multi-step sequences, as ortho vs. para fluorination alters both electronic and steric properties that affect downstream reactivity and biological target engagement.
- [1] PubChem. (2025). 4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one. CID 46739088. XLogP3-AA = 1.0. View Source
